N-Fmoc-1-benzyl-L-tryptophan
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Overview
Description
N-Fmoc-1-benzyl-L-tryptophan is a derivative of the amino acid tryptophan, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The benzyl group attached to the tryptophan enhances its hydrophobicity, making it useful in various biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Fmoc-1-benzyl-L-tryptophan typically involves the protection of the amino group of 1-benzyl-L-tryptophan with the Fmoc group. This can be achieved by reacting 1-benzyl-L-tryptophan with Fmoc chloride in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using automated peptide synthesizers. These machines allow for precise control over reaction conditions and can handle large quantities of reagents, making the process more efficient and reproducible .
Chemical Reactions Analysis
Types of Reactions: N-Fmoc-1-benzyl-L-tryptophan can undergo various chemical reactions, including:
Oxidation: The indole ring of tryptophan can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: The benzyl group can be reduced to a methyl group under specific conditions.
Substitution: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group for further reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Piperidine in dimethylformamide (DMF) is used to remove the Fmoc group.
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: 1-methyl-L-tryptophan.
Substitution: Free 1-benzyl-L-tryptophan.
Scientific Research Applications
N-Fmoc-1-benzyl-L-tryptophan has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Fmoc-1-benzyl-L-tryptophan primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Once the peptide chain is assembled, the Fmoc group is removed under basic conditions, revealing the free amino group for further functionalization . The benzyl group enhances the hydrophobic interactions within the peptide, contributing to its stability and bioactivity .
Comparison with Similar Compounds
N-Fmoc-L-tryptophan: Similar to N-Fmoc-1-benzyl-L-tryptophan but lacks the benzyl group, making it less hydrophobic.
N-Fmoc-1-methyl-L-tryptophan: Contains a methyl group instead of a benzyl group, resulting in different hydrophobicity and reactivity.
Uniqueness: this compound is unique due to the presence of the benzyl group, which enhances its hydrophobicity and makes it particularly useful in the synthesis of peptides that require increased stability and bioactivity .
Properties
IUPAC Name |
(2S)-3-(1-benzylindol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H28N2O4/c36-32(37)30(18-23-20-35(19-22-10-2-1-3-11-22)31-17-9-8-12-24(23)31)34-33(38)39-21-29-27-15-6-4-13-25(27)26-14-5-7-16-28(26)29/h1-17,20,29-30H,18-19,21H2,(H,34,38)(H,36,37)/t30-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFSOZSPCWKSBMM-PMERELPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)C[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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